molecular formula C18H10Br2S3 B12516722 2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) CAS No. 651329-41-8

2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene)

Cat. No.: B12516722
CAS No.: 651329-41-8
M. Wt: 482.3 g/mol
InChI Key: KARGWVMJRKWRHM-UHFFFAOYSA-N
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Description

The compound 2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) is a conjugated aromatic system comprising a central 1,3-phenylene core substituted with two 5-bromothiophene units and one thiophen-2-yl group. This structure enables extended π-conjugation, making it relevant for applications in organic electronics, such as organic photovoltaics (OPVs) or field-effect transistors (OFETs).

Properties

CAS No.

651329-41-8

Molecular Formula

C18H10Br2S3

Molecular Weight

482.3 g/mol

IUPAC Name

2-bromo-5-[3-(5-bromothiophen-2-yl)-5-thiophen-2-ylphenyl]thiophene

InChI

InChI=1S/C18H10Br2S3/c19-17-5-3-15(22-17)12-8-11(14-2-1-7-21-14)9-13(10-12)16-4-6-18(20)23-16/h1-10H

InChI Key

KARGWVMJRKWRHM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)C3=CC=C(S3)Br)C4=CC=C(S4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) typically involves the bromination of thiophene derivatives. One common method includes the reaction of 2,2’-bithiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended π-conjugated systems, which are valuable in materials science .

Scientific Research Applications

2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiophene rings can participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. Additionally, the bromine atoms can enhance the compound’s reactivity and facilitate its incorporation into larger molecular frameworks .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Key structural analogs differ in substituents on the phenylene core or thiophene units:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) 5-Bromo, thiophen-2-yl ~580 (estimated) High electron mobility, OPVs
Thiophene,2,2'-(1,3-phenylene)bis- (CAS 104500-00-7) No bromine or thiophen-2-yl ~324 Basic conjugated system
2,2'-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis[5-bromothiophene] (CAS 851853-49-1) 5-Bromo, tetrafluoro-phenylene ~632 Enhanced stability, fluorinated OPVs
Bis(thiophene-2-aldoximato)-tris(5-bromo-2-methoxyphenyl)antimony Antimony center, bromo-methoxyphenyl ~960 Catalytic/coordination chemistry

Key Observations :

  • Bromine vs.
  • Electron-Withdrawing Effects : Bromine substituents lower the HOMO/LUMO levels of thiophene derivatives, facilitating electron injection in OPVs .
Functional Group Variations in Conjugated Systems

Compounds with alternative linkers or extended conjugation:

Compound Name Core Structure Applications Reference
BDT-2T-ID (Benzo[1,2-b:4,5-b′]dithiophene derivatives) Benzodithiophene core High-efficiency OPVs (>10% PCE)
1,4-Bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes Thiazole-pyrazole-thiophene hybrids Anti-tumor agents (IC50 ~1.37–2.09 μM)

Comparison :

  • Central Core Flexibility : The 1,3-phenylene core in the target compound allows for more rigid conjugation compared to benzo[1,2-b:4,5-b′]dithiophene (BDT) systems, which offer broader absorption spectra .
  • Bioactivity : Unlike the target compound, thiophene-pyrazole hybrids in exhibit potent anti-tumor activity, highlighting how structural modifications redirect applications from materials to medicine .

Biological Activity

The compound 2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) is a member of the thiophene family, known for its diverse biological activities. Thiophene derivatives have garnered attention in pharmaceutical research due to their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, summarizing key findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

The structure of 2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) features two bromothiophene units connected by a phenylene bridge. This configuration is significant as it influences the compound's electronic properties and biological interactions.

Biological Activity Overview

Research indicates that thiophene derivatives exhibit a range of biological activities. The following sections summarize specific activities related to 2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene).

Anticancer Activity

Studies have shown that thiophene-based compounds can induce apoptosis in cancer cells. For instance, a study demonstrated that certain bromothiophene derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Anti-inflammatory Activity

Thiophene derivatives are noted for their anti-inflammatory properties. Research has indicated that compounds similar to 2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity suggests potential applications in treating inflammatory diseases, including arthritis.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been extensively studied. Compounds within this class have shown effectiveness against various bacterial and fungal strains. For example, studies have reported that certain bromothiophene derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities of Thiophene Derivatives

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells ,
Anti-inflammatoryInhibits pro-inflammatory cytokines ,
AntimicrobialEffective against bacteria/fungi ,

Case Studies

  • Anticancer Study : A recent study evaluated the cytotoxic effects of various thiophene derivatives on MCF-7 breast cancer cells. The results indicated that certain bromothiophene compounds significantly reduced cell viability through ROS-mediated pathways.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of thiophene derivatives in a rat model of arthritis. The results showed a marked decrease in paw swelling and a reduction in inflammatory markers following treatment with these compounds.
  • Antimicrobial Efficacy : A study assessed the antibacterial activity of several thiophene derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that some compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

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